molecular formula C19H13ClN6O B11033323 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11033323
M. Wt: 376.8 g/mol
InChI Key: CAVMIVFSTKXRPO-UHFFFAOYSA-N
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Description

2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines. These compounds are known for their potential biological activities, including their role as inhibitors of cyclin-dependent kinase 2 (CDK2), which is a promising target for cancer treatment .

Preparation Methods

The synthesis of 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold: This is typically achieved through a cyclocondensation reaction involving a pyrazole derivative and a triazole derivative.

    Introduction of the phenyl group: This step often involves a substitution reaction where a phenyl group is introduced to the scaffold.

    Attachment of the 4-chlorophenoxy methyl group: This is usually done through an etherification reaction where the 4-chlorophenoxy group is attached to the methyl group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and chlorophenoxy groups, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications, including :

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a CDK2 inhibitor, which can selectively target tumor cells.

    Medicine: Due to its potential as a CDK2 inhibitor, it is being researched for its anticancer properties.

    Industry: The compound can be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity and preventing the phosphorylation of target proteins involved in cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds share the same core structure but differ in the substituents attached to the scaffold. Some examples include:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar core structure but differ in the arrangement of the nitrogen atoms.

    Thioglycoside derivatives: These compounds have a thioglycoside group attached to the scaffold.

The uniqueness of this compound lies in its specific substituents, which contribute to its potent CDK2 inhibitory activity and potential anticancer properties .

Properties

Molecular Formula

C19H13ClN6O

Molecular Weight

376.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6O/c20-13-6-8-15(9-7-13)27-11-17-23-19-16-10-22-26(14-4-2-1-3-5-14)18(16)21-12-25(19)24-17/h1-10,12H,11H2

InChI Key

CAVMIVFSTKXRPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)COC5=CC=C(C=C5)Cl

Origin of Product

United States

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